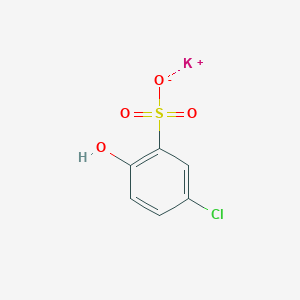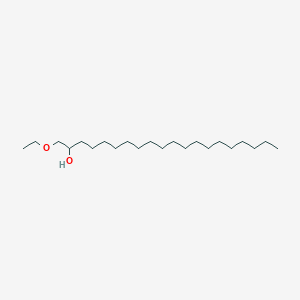![molecular formula C18H19N5O B8019328 4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline](/img/structure/B8019328.png)
4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions . The process may also require specific reagents like boron compounds and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often require specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine compounds with different functional groups.
Scientific Research Applications
4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2,4-Diamino-6-[(benzyloxy)methyl]pyrimidine
- 4-Amino-2,6-diaminopyrimidine
- 2,4-Diamino-6-methylpyrimidine
Uniqueness
What sets 4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzyloxy and aniline groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
5-(4-aminophenyl)-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-14-8-6-13(7-9-14)16-15(22-18(21)23-17(16)20)11-24-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXDHNSEQANWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;4-[2-[dodecyl(dimethyl)azaniumyl]acetyl]oxybenzenesulfonate](/img/structure/B8019246.png)
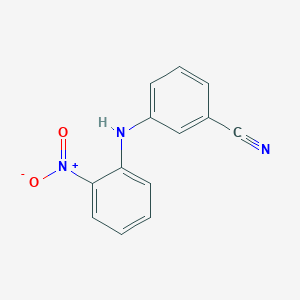
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-2-methylphenyl]piperazine-1-carboxamide](/img/structure/B8019249.png)
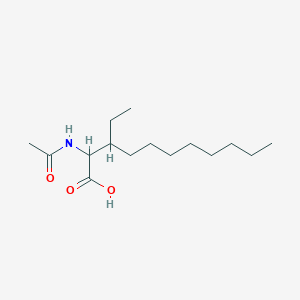
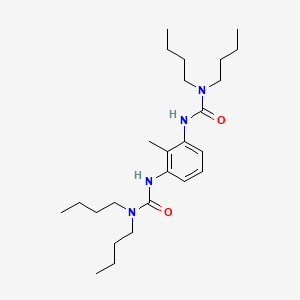
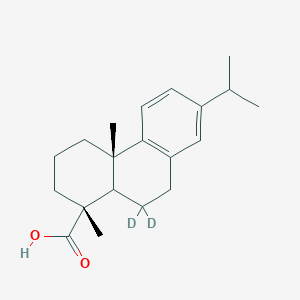
![[(2S,3S,4S)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B8019275.png)
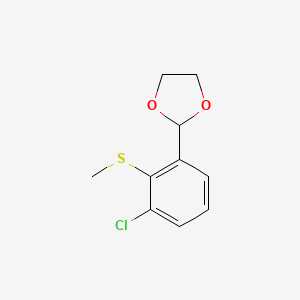
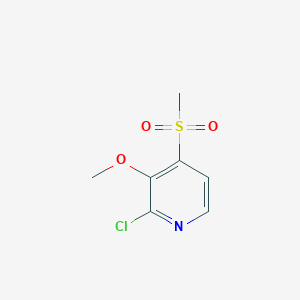
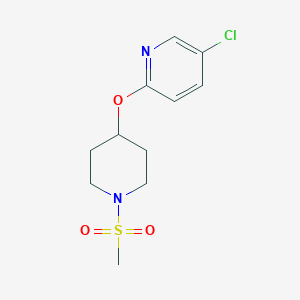
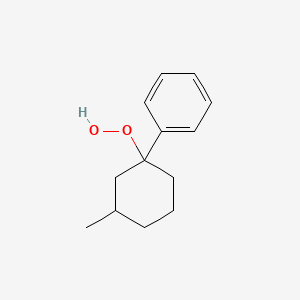
![N-[(1S,2R)-2-chlorocyclohexyl]acetamide](/img/structure/B8019295.png)
